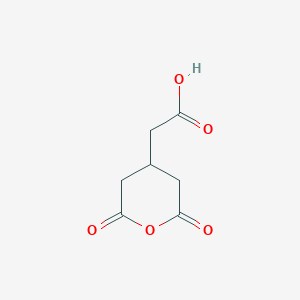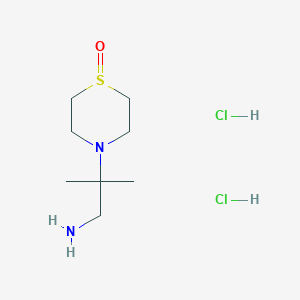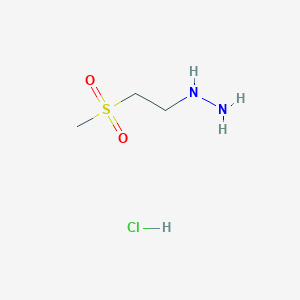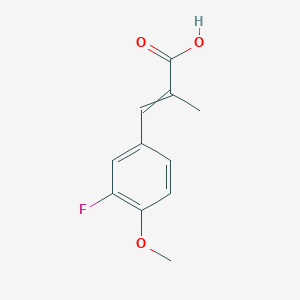
2,2-Dimethylchroman-8-carbaldehyd
Übersicht
Beschreibung
2,2-Dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C12H14O2 . It is used for research and development purposes .
Synthesis Analysis
An organocatalytic approach has been reported for the synthesis of 2,2-dimethylchromans. This method involves the use of tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols . This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylchroman-8-carbaldehyde consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 190.24 .Chemical Reactions Analysis
The 2,2-dimethylchroman framework, which is a result of the prenylation reaction of phenol, occurs in many complex natural and synthetic compounds . The best way to obtain 2,2-dimethylchromans and in general prenylated arenes is the direct installation of isoprene, which normally involves transition-metal Lewis acid catalysts or organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethylchroman-8-carbaldehyde include its molecular formula (C12H14O2), molecular weight (190.24), and its structure . More detailed properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antifungale Anwendungen
2,2-Dimethylchroman-8-carbaldehyd-Derivate haben sich als potenzielle Antifungalmittel gezeigt. Untersuchungen zeigen, dass diese Verbindungen gegen eine Vielzahl von phytopathogenen Pilzen wirksam sein können, die eine erhebliche Bedrohung für die landwirtschaftliche Produktion darstellen. So haben bestimmte Derivate eine höhere antifungale Wirksamkeit als handelsübliche Fungizide gezeigt .
Antidiabetische Wirkungen
Einige Chromanon-Derivate, zu denen auch das 2,2-Dimethylchroman-Gerüst gehört, haben sich als antidiabetisch wirksam erwiesen. Sie wirken, indem sie Enzyme wie DGAT, PTP1B und α-Glucosidase hemmen, die an der Diabetesbehandlung beteiligt sind .
Antitumoraktivität
Chromanonverbindungen, die mit this compound verwandt sind, wurden auf ihre Antitumoreigenschaften untersucht. Sie wirken als Inhibitoren des Tumornekrosefaktors-α (TNF-α), der eine Rolle bei der Entstehung von Krebs spielt .
Antioxidative Eigenschaften
Die antioxidative Kapazität von Chromanon-Derivaten ist aufgrund ihrer Fähigkeit, freie Radikale zu entfernen, signifikant. Diese Eigenschaft ist entscheidend, um oxidativen Stress zu verhindern, der zu verschiedenen chronischen Krankheiten führen kann .
Antibakterielle und antivirale Aktivitäten
Diese Verbindungen sind auch vielversprechend in der antibakteriellen und antiviralen Therapie. Ihre Fähigkeit, das Wachstum schädlicher Mikroorganismen und Viren zu hemmen, kann bei der Entwicklung neuer Behandlungen genutzt werden .
Neuroprotektive Wirkungen
Chromanon-Derivate wurden auf ihre neuroprotektiven Wirkungen untersucht, insbesondere als Anti-Acetylcholinesterase (AchE)-Inhibitoren. Dies ist relevant für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer .
Wirkmechanismus
While the specific mechanism of action for 2,2-Dimethylchroman-8-carbaldehyde is not mentioned in the search results, coumarin derivatives, which include chroman structures, have been studied for their various biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic effects .
Zukünftige Richtungen
The future directions for 2,2-Dimethylchroman-8-carbaldehyde could involve further exploration of its synthesis methods and potential biological activities. Given the biological activities associated with the 2,2-dimethylchroman framework , there may be potential for this compound in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVVSLGHIBFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
